4'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
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Overview
Description
4’-Methyl-3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane] is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 4’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves multiple steps, typically starting with the formation of the bicyclic core. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the spirocyclic structure. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
4’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
4’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a probe for biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes .
Mechanism of Action
The mechanism by which 4’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] can be compared with other spirocyclic compounds, such as:
- 5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]
- 3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of 4’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] lies in its specific methyl and oxaspiro substitutions, which can influence its reactivity and applications .
Properties
Molecular Formula |
C13H22O |
---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
4'-methylspiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane] |
InChI |
InChI=1S/C13H22O/c1-10-2-5-13(6-3-10)7-4-11-8-12(11)9-14-13/h10-12H,2-9H2,1H3 |
InChI Key |
DEBPINHMQDVFPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CCC3CC3CO2 |
Origin of Product |
United States |
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